8-bromo-3,4-dihydro-2H-naphthalen-1-one
Overview
Description
8-Bromo-3,4-dihydro-2H-naphthalen-1-one is a brominated derivative of 1-tetralone, characterized by its molecular formula C10H9BrO and a molecular weight of 225.08 g/mol . This compound is notable for its applications in various fields of scientific research, particularly in the synthesis of complex organic molecules.
Preparation Methods
The synthesis of 8-bromo-3,4-dihydro-2H-naphthalen-1-one typically involves the bromination of 3,4-dihydro-2H-naphthalen-1-one. One common method includes the reaction of 3,4-dihydro-2H-naphthalen-1-one with bromine in the presence of a solvent such as acetic acid . The reaction conditions often require careful control of temperature and reaction time to ensure high yield and purity of the product.
Industrial production methods may involve similar bromination processes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the synthesis process.
Chemical Reactions Analysis
8-Bromo-3,4-dihydro-2H-naphthalen-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under suitable conditions.
Reduction Reactions: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form more complex structures, potentially involving the formation of carboxylic acids or other functional groups.
Common reagents used in these reactions include bromine, sodium borohydride, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
8-Bromo-3,4-dihydro-2H-naphthalen-1-one is utilized in several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is employed in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 8-bromo-3,4-dihydro-2H-naphthalen-1-one involves its interaction with various molecular targets, depending on the specific application. In biochemical assays, it may act as an inhibitor or activator of enzymes, influencing metabolic pathways. The bromine atom can enhance the compound’s reactivity and binding affinity to target molecules, facilitating its use in drug design and other applications.
Comparison with Similar Compounds
Similar compounds to 8-bromo-3,4-dihydro-2H-naphthalen-1-one include:
3,4-Dihydro-2H-naphthalen-1-one: The non-brominated parent compound, which lacks the enhanced reactivity provided by the bromine atom.
7-Bromo-3,4-dihydro-2H-naphthalen-1-one: A positional isomer with the bromine atom at a different location on the naphthalene ring.
6-Bromo-3,4-dihydro-2H-naphthalen-1-one: Another positional isomer with distinct chemical properties and reactivity.
The uniqueness of this compound lies in its specific bromination pattern, which can influence its chemical behavior and applications in various fields .
Properties
IUPAC Name |
8-bromo-3,4-dihydro-2H-naphthalen-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO/c11-8-5-1-3-7-4-2-6-9(12)10(7)8/h1,3,5H,2,4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIYWCGZFCFYCIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)C1)C(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70463027 | |
Record name | 8-bromo-3,4-dihydro-2H-naphthalen-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70463027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
651735-60-3 | |
Record name | 8-bromo-3,4-dihydro-2H-naphthalen-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70463027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 651735-60-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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